Copper tetrammine dichloride

Description

Significance of Tetraamminecopper(II) Dichloride within Inorganic Research

Tetraamminecopper(II) dichloride holds a significant place in inorganic research and chemical education. Its straightforward synthesis, distinct color, and representative structure make it an excellent model compound for teaching fundamental concepts in coordination chemistry. koreascience.kr The synthesis typically involves the addition of an excess of aqueous ammonia (B1221849) to a solution of a copper(II) salt, such as copper(II) chloride. sciencemadness.org

The compound's significance extends to several practical and research applications:

Precursor for Synthesis: It serves as a starting material for the synthesis of other copper complexes. ontosight.ai

Catalysis: Like many copper complexes, it has been explored for its catalytic activity in organic synthesis and oxidation reactions. ontosight.ai

Qualitative Analysis: The formation of its intensely colored deep blue solution is a classic qualitative test for the presence of Cu²⁺ ions in a sample. wikipedia.org

Industrial Applications: A related complex, Schweizer's reagent, which also contains the tetraamminecopper(II) cation, has been historically important for dissolving cellulose (B213188) to produce cuprammonium rayon (cupro). koreascience.krwikipedia.org

The study of its properties provides insight into metal-ligand bonding, electronic transitions (d-d transitions) responsible for its color, and the geometric preferences of d⁹ metal ions.

| Property | Data |

| Chemical Formula | [Cu(NH₃)₄]Cl₂ |

| Molar Mass | 198.58 g/mol |

| Appearance | Dark blue crystalline solid |

| Geometry of Cation | Square planar |

| Cu-N Bond Length | ~210 pm |

| Cu-Cl Bond Length | ~230 pm |

Table based on data from various sources. evitachem.com

Historical Development of Academic Research on Copper Ammine Complexes

The study of metal ammine complexes was fundamental to the birth of coordination chemistry. wikipedia.org These compounds, which are relatively easy to prepare, played a crucial role in the development of theories on chemical bonding and structure in inorganic compounds. wikipedia.org

Initially, many of these complexes were given names based on their distinct colors. wikipedia.org For instance, cobalt ammine complexes were named luteo (yellow) or purpureo (purple). wikipedia.org The deep blue color of copper(II) in ammonia solution was a similarly well-known phenomenon, observed long before its structural basis was understood. sciencemadness.orgwikipedia.org

The most significant leap in understanding these compounds came from the work of Alfred Werner in the late 19th and early 20th centuries. Through his extensive studies, primarily on cobalt and platinum ammine complexes, he proposed the revolutionary concepts of a central metal ion with a specific coordination number and geometry. wikipedia.org His theories established the foundation for modern coordination chemistry and were applicable to all transition metal complexes, including those of copper. wikipedia.org

Subsequent research focused on refining the understanding of the structure and bonding in these complexes. The advent of X-ray crystallography provided definitive proof of the geometries Werner had proposed. Crystallographic studies of tetraamminecopper(II) salts, such as the sulfate (B86663) and chloride, confirmed the square planar arrangement of the four ammonia ligands around the central copper ion. evitachem.com Further investigations using various spectroscopic and analytical methods have provided detailed data on bond lengths, stability constants, and the behavior of these complexes in solution. acs.orgrsc.org This progression from simple qualitative observation to precise quantitative analysis marks the historical development of our understanding of copper ammine complexes.

Structure

2D Structure

Properties

Molecular Formula |

ClCuH8N4-3 |

|---|---|

Molecular Weight |

163.09 g/mol |

IUPAC Name |

copper;azanide;chloride |

InChI |

InChI=1S/ClH.Cu.4H2N/h1H;;4*1H2/q;+2;4*-1/p-1 |

InChI Key |

VRKBSKYRZBAUEY-UHFFFAOYSA-M |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Investigations

Conventional Aqueous Phase Synthesis of [Cu(NH₃)₄]Cl₂

The most common and illustrative method for preparing copper tetrammine dichloride involves the direct reaction of a copper(II) chloride salt with ammonia (B1221849) in an aqueous medium. This process is characterized by distinct color changes that signify the underlying chemical transformations, from the hydrated copper(II) ion to the final ammine complex.

The synthesis begins by dissolving copper(II) chloride in water, which results in a pale blue solution. This color is characteristic of the hydrated copper(II) ion, more accurately represented as the tetraaquacopper(II) complex, [Cu(H₂O)₄]²⁺. youtube.com

Upon the initial, dropwise addition of aqueous ammonia, a fundamental change is observed. Ammonia acts as a Brønsted-Lowry base, increasing the hydroxide ion concentration and leading to the formation of a gelatinous, light blue precipitate of copper(II) hydroxide, Cu(OH)₂. vedantu.comquora.comyoutube.com

CuCl₂(aq) + 4 NH₃(aq) → [Cu(NH₃)₄]Cl₂(aq)

The formation of the tetraammine complex is a stepwise process where ammonia molecules progressively replace the water molecules coordinated to the central copper ion. evitachem.com

| Step | Reagents Added | Observation | Chemical Species |

| 1 | Copper(II) Chloride in Water | Pale blue solution | [Cu(H₂O)₄]²⁺ |

| 2 | Initial addition of Ammonia | Light blue precipitate forms | Cu(OH)₂ |

| 3 | Addition of excess Ammonia | Precipitate dissolves; deep blue solution forms | [Cu(NH₃)₄]²⁺ |

The successful synthesis of [Cu(NH₃)₄]Cl₂ requires careful control over reaction conditions, primarily pH and temperature, to maximize the yield and purity of the complex. evitachem.com

pH Control: The formation of the tetraamminecopper(II) complex is an equilibrium process that is highly dependent on the concentration of free ammonia. A sufficiently high pH, achieved by adding an excess of concentrated ammonia solution, is crucial. This ensures that the equilibrium is driven towards the product side, favoring the complete formation of the [Cu(NH₃)₄]²⁺ ion and ensuring the dissolution of the intermediate copper(II) hydroxide precipitate. quora.comyoutube.com Insufficient ammonia will result in an incomplete reaction and contamination of the final product with unreacted starting material or copper hydroxide.

Once the deep blue solution of the tetraamminecopper(II) complex is formed, the crystalline solid must be precipitated and isolated.

Precipitation: The most common method to induce precipitation is to decrease the solubility of the ionic complex in the aqueous solution by adding a miscible organic solvent in which the complex is less soluble. evitachem.com Ethanol is widely used for this purpose. evitachem.comscribd.com The slow addition of ethanol to the concentrated aqueous solution of [Cu(NH₃)₄]Cl₂ causes the deep blue, needle-like crystals of the product to form and precipitate out of the solution. scribd.com

Isolation: The solid crystalline product is typically collected by vacuum filtration using a Büchner funnel. This technique allows for the rapid separation of the solid crystals from the supernatant liquid. To remove any soluble impurities, the collected crystals are often washed with a solvent mixture that will not dissolve the product, such as a solution of ammonia in ethanol, before being dried. scribd.com

Exploration of Alternative Synthetic Routes for Copper(II) Tetrammine Systems

While the aqueous reaction with ammonia is standard for [Cu(NH₃)₄]Cl₂, research into copper(II) coordination chemistry has explored a vast array of alternative ligands and synthetic conditions to create diverse complexes with tailored properties. These alternative routes often focus on creating more stable or functionally specific copper(II) centers by employing polydentate or macrocyclic ligands.

The exploration of different ligand systems provides access to a wide range of coordination geometries and electronic properties for the copper(II) ion. For instance, the synthesis of copper(II) complexes can be achieved using various N,O- or N,N-donor ligands. These can include pyridine derivatives, benzimidazoles, and hydrazones, which form stable chelate rings with the copper ion. nih.govresearchgate.net

Researchers have also developed synthetic routes for copper(II) complexes incorporating macrocyclic ligands, such as those based on L,L-ethylenedicysteine skeletons or tetra-aza macrocycles. nih.govacs.org These ligands encapsulate the metal ion, leading to complexes with high thermodynamic stability and kinetic inertness, a property known as the macrocyclic effect. The synthesis of these more complex systems often requires non-aqueous solvents and carefully controlled reaction conditions to direct the coordination of the multidentate ligand. mdpi.com These advanced synthetic methodologies highlight the versatility of copper(II) chemistry beyond simple ammine complexes.

| Ligand Type | Examples | Resulting Complex Type | Reference |

| N,O- and N,N-Donors | 2-(hydroxymethyl)pyridine, Hydrazones | Monomeric and Dimeric Chelates | nih.govresearchgate.net |

| Triimine Ligands | 2,2′:6′,2″-terpyridines | [CuCl₂(NNN)] systems | nih.gov |

| Azo Ligands | 2-hydroxy-5-methyl-3-(2-aryldiazenyl)phenylimino) methyl) benzaldehyde | Tridentate (N,N,O) Chelates | ias.ac.in |

| Macrocyclic Ligands | N₂S₂-donor macrocycles (e.g., NEC-SE) | Encapsulated Copper(II) Complexes | nih.gov |

Advanced Structural Elucidation and Crystallographic Analysis

Molecular and Crystal Structure of [Cu(NH₃)₄]Cl₂

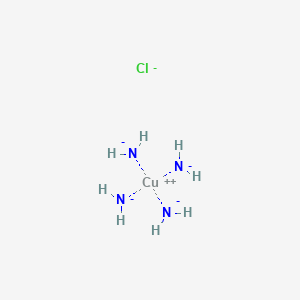

The molecular structure of copper(II) tetrammine dichloride consists of a central copper(II) ion (Cu²⁺) coordinated to four ammonia (B1221849) (NH₃) molecules, forming the complex cation [Cu(NH₃)₄]²⁺. The positive charge of this complex is balanced by two chloride ions (Cl⁻) which are not directly bonded to the copper ion in the primary coordination sphere but are present as counter-ions in the crystal lattice. ontosight.ainih.gov

The coordination geometry of the [Cu(NH₃)₄]²⁺ cation is a subject of significant interest. For a four-coordinate metal complex, tetrahedral and square planar geometries are the most common. In the case of copper(II) tetrammine complexes, the geometry is predominantly square planar. doubtnut.comtardigrade.in This arrangement is a consequence of the d⁹ electronic configuration of the Cu²⁺ ion and the associated Jahn-Teller distortion, which is a common phenomenon in copper(II) chemistry. stackexchange.com This distortion leads to a more stable, lower-energy state by removing the degeneracy of the eg orbitals. stackexchange.com While tetrahedral geometry can be observed in some copper(II) complexes, particularly with large ligands, the smaller ammonia ligands in [Cu(NH₃)₄]²⁺ favor a square planar configuration. stackexchange.com The coordination environment around the copper(II) ion can be further described as tetragonally distorted octahedral, where two chloride ions from neighboring complex units occupy the axial positions at a greater distance.

Crystallographic studies provide precise measurements of the bond lengths and angles within the [Cu(NH₃)₄]Cl₂ structure. The copper-nitrogen (Cu-N) bond lengths in the equatorial plane of the square planar complex are a critical parameter. In related tetraamminecopper(II) complexes, these Cu-N bond lengths typically range from 2.018 Å to 2.040 Å. iucr.org The angles between adjacent Cu-N bonds are close to the ideal 90° for a perfect square planar geometry.

The interaction between the copper center and the chloride ions is primarily electrostatic. However, in the solid state, weak interactions can exist between the copper ion and chloride ions in the axial positions, leading to a tetragonally distorted octahedral geometry. These axial Cu-Cl distances are significantly longer than typical covalent Cu-Cl bonds, which are generally in the range of 2.3 Å. hhu.de For instance, in a related five-coordinate copper(II) complex, the apical Cu-Cl bond distance was found to be 2.316(3) Å. acs.org The elongation of these axial interactions is a direct manifestation of the Jahn-Teller effect. hhu.de

Single Crystal X-ray Diffraction Studies

Numerous SC-XRD studies have been performed on copper(II) ammine complexes, confirming the fundamental structural features of [Cu(NH₃)₄]Cl₂. acs.orgresearchgate.net These studies have unequivocally established the square planar coordination of the four ammonia ligands around the central copper(II) ion and the presence of chloride ions in the crystal lattice. doubtnut.comzsmu.edu.ua The precise bond lengths and angles obtained from these studies are crucial for understanding the electronic structure and reactivity of the complex.

Interactive Data Table: Crystallographic Data for a Representative Copper(II) Ammine Complex

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnn2 |

| a (Å) | 23.6585(9) |

| b (Å) | 10.8238(4) |

| c (Å) | 6.9054(3) |

| V (ų) | 1768.3(1) |

| Z | 8 |

| Note: This data is for a related copper ammine nitrate (B79036) complex, shilovite, as detailed crystallographic data for [Cu(NH₃)₄]Cl₂ was not available in the search results. This serves as an illustrative example of the type of data obtained from SC-XRD. researchgate.net |

Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly influence its physical properties. While specific studies on the polymorphism of [Cu(NH₃)₄]Cl₂ were not prevalent in the search results, research on related compounds like Zn(NH₃)₄₂ has revealed the existence of multiple solid phases at different temperatures. researchgate.net Such phase transitions are often associated with changes in the orientation of the complex ions and the nature of intermolecular interactions.

Conformational Analysis and Stereochemical Considerations

For the relatively simple [Cu(NH₃)₄]²⁺ complex, conformational analysis is not as complex as in molecules with flexible organic ligands. The primary stereochemical consideration is the arrangement of the four ammonia ligands around the copper center. The square planar geometry is the most stable and observed stereoisomer.

In more complex coordination compounds, different spatial arrangements of ligands can lead to various isomers, such as cis and trans isomers in octahedral complexes like [Co(NH₃)₄Cl₂]⁺. chemtube3d.comchemtube3d.com However, for the square planar [Cu(NH₃)₄]²⁺, such isomerism is not possible. The electronic properties and stereochemistry of tetra-amminecopper(II) complexes have been extensively studied, confirming the dx²-y² ground state for the unpaired electron, which is consistent with the square planar geometry. rsc.org

Electronic Structure and Theoretical Bonding Models

Application of Ligand Field Theory to Copper(II) Tetrammine Complexes

Ligand Field Theory (LFT), an extension of crystal field theory, provides a powerful framework for understanding the interaction between the metal d-orbitals and the ligand orbitals. In the case of the tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺, LFT explains the observed square planar geometry and the resulting electronic properties.

In an idealized spherical field, the five d-orbitals of the copper(II) ion are degenerate. However, the approach of the four ammonia (B1221849) ligands in a square planar arrangement lifts this degeneracy. The d-orbitals split into distinct energy levels. The dₓ²-y² orbital, pointing directly at the ligands, experiences the greatest electrostatic repulsion and is destabilized to the highest energy level. The dxy orbital, lying in the plane between the ligands, is the next highest in energy. The dz² orbital and the degenerate pair of dxz and dyz orbitals are at lower energies.

The precise ordering of the d-orbitals in the [Cu(NH₃)₄]²⁺ complex is generally accepted as:

dₓ²-y² > dxy > dz² > dxz, dyz

| Orbital | Relative Energy |

| dₓ²-y² | Highest |

| dxy | High |

| dz² | Lower |

| dxz, dyz | Lowest (degenerate) |

The Ligand Field Stabilization Energy (LFSE) quantifies the net energy decrease of the d-electrons due to the splitting of the d-orbitals in a ligand field, compared to a hypothetical spherical field. For a d⁹ ion in a square planar complex, eight electrons fill the lower four d-orbitals, and the single unpaired electron occupies the highest energy dₓ²-y² orbital.

The calculation of LFSE for a square planar complex is derived from the energies of the split d-orbitals. While precise values vary depending on the specific complex and the method of calculation, the general formula for the LFSE of a square planar complex is:

LFSE = [-0.51Δₒ * (number of electrons in dxz, dyz) - 0.42Δₒ * (number of electrons in dz²) - 0.23Δₒ * (number of electrons in dxy) + 0.23Δₒ * (number of electrons in dₓ²-y²)]

Given the d⁹ configuration of Cu(II) in [Cu(NH₃)₄]²⁺, with the electron configuration (dxz)²(dyz)²(dz²)²(dxy)²(dₓ²-y²)¹, the LFSE can be approximated. The stabilization gained from the eight electrons in the lower orbitals is partially offset by the destabilization of the single electron in the dₓ²-y² orbital. The high structural stabilization in a square planar geometry for d⁹ complexes is a key factor in their prevalence. researchgate.net

The Angular Overlap Model (AOM) is a method used to quantify the σ- and π-bonding interactions between the metal and ligand orbitals. youtube.com It provides a more nuanced picture than simple electrostatic models by considering the covalent nature of the metal-ligand bond. The energy of the d-orbitals is expressed in terms of eσ and eπ parameters, which represent the strength of the sigma and pi interactions, respectively.

For the ammine ligand (NH₃), the primary interaction with the copper(II) ion is a σ-donation from the nitrogen lone pair into the empty metal orbitals. researchgate.net The ammine ligand is generally considered to have negligible π-interactions (eπ ≈ 0) as it lacks low-lying π orbitals to act as an acceptor or appropriate symmetry orbitals for significant π-donation. researchgate.net Therefore, the d-orbital splitting in the tetraamminecopper(II) complex is dominated by the σ-interactions.

The AOM predicts that the energies of the d-orbitals are raised based on the strength and geometry of these σ-interactions. The dₓ²-y² orbital, having the most direct overlap with the four ammine ligands in the xy-plane, experiences the largest increase in energy. The dz² orbital has some σ-interaction, while the dxy, dxz, and dyz orbitals have no direct σ-overlap in a perfect square planar geometry and are thus less destabilized.

| Interaction | AOM Parameter | Role in [Cu(NH₃)₄]²⁺ |

| Sigma-donation | eσ | Dominant interaction, raises the energy of d-orbitals with sigma overlap. |

| Pi-interaction | eπ | Generally considered negligible for ammine ligands. |

The Jahn-Teller effect is the primary reason for the distorted geometry and the specific electronic structure of the tetraamminecopper(II) ion. reddit.com In a hypothetical octahedral [Cu(NH₃)₆]²⁺ complex, the d⁹ configuration would be (t₂g)⁶(eg)³. The degenerate eg orbitals being unevenly occupied leads to instability. libretexts.org

To achieve a lower energy state, the complex undergoes a tetragonal distortion, typically an elongation of the two axial bonds. libretexts.org In the case of tetraamminecopper(II) complexes in aqueous solution, this is often represented as [Cu(NH₃)₄(H₂O)₂]²⁺, where the two water molecules are the weakly bound axial ligands. youtube.com This elongation lowers the energy of the d-orbitals with a z-component (dz², dxz, dyz) and raises the energy of those in the xy-plane (dₓ²-y², dxy). dntb.gov.ua

The stabilization energy gained from this distortion is known as the Jahn-Teller stabilization energy. This effect is so pronounced in copper(II) complexes that it drives the geometry towards square planar, where the axial ligands are effectively removed. This results in a significant energy gap between the occupied d-orbitals and the singly occupied dₓ²-y² orbital, profoundly influencing the complex's electronic spectrum and reactivity.

Molecular Orbital Theory Approaches

While Ligand Field Theory provides a good qualitative and semi-quantitative picture, Molecular Orbital (MO) Theory offers a more complete description of the bonding by considering the covalent interactions between metal and ligand orbitals, forming bonding, non-bonding, and anti-bonding molecular orbitals.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the stability and electronic transitions of the molecule.

For the tetraamminecopper(II) ion, the HOMO is an anti-bonding molecular orbital with significant metal dₓ²-y² character, and it contains the single unpaired electron. This orbital is primarily localized on the copper ion and points towards the ammine ligands in the xy-plane.

The LUMO, in this d⁹ complex, would be the next available empty orbital. In the context of a simple d-orbital splitting diagram, this would correspond to the next highest energy metal-based orbital, which could be a combination of the 4s or 4p orbitals of copper. The spatial distribution of the LUMO is expected to be more diffuse than the HOMO.

The HOMO-LUMO gap in tetraamminecopper(II) corresponds to the energy required to promote an electron, and this transition is responsible for the characteristic deep blue color of the complex, with an absorption maximum around 600-606 nm.

| Molecular Orbital | Description | Spatial Distribution |

| HOMO | Highest Occupied Molecular Orbital; anti-bonding with significant dₓ²-y² character. | Primarily on the copper(II) ion, directed towards the ammine ligands. |

| LUMO | Lowest Unoccupied Molecular Orbital; likely has significant metal 4s or 4p character. | More diffuse and delocalized compared to the HOMO. |

Intramolecular Charge Transfer (ICT) Mechanisms within [Cu(NH₃)₄]²⁺

Intramolecular charge transfer (ICT) refers to the movement of electronic charge between different parts of a molecule upon electronic excitation. In transition metal complexes like [Cu(NH₃)₄]²⁺, this phenomenon is typically observed as Ligand-to-Metal Charge Transfer (LMCT). In an LMCT process, an electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal in character.

For the tetraamminecopper(II) ion, the ammonia (NH₃) ligands act as sigma-donors, providing lone pair electrons from the nitrogen atoms to form coordinate covalent bonds with the copper(II) center. brainly.comreddit.com The molecular orbitals formed from these nitrogen lone pairs are lower in energy than the partially filled d-orbitals of the copper ion. While the characteristic deep blue color of the [Cu(NH₃)₄]²⁺ complex arises from d-d electronic transitions, more energetic LMCT transitions are also present, typically occurring in the ultraviolet region of the spectrum. These transitions correspond to the excitation of an electron from the bonding molecular orbitals (with significant N-character) to the anti-bonding molecular orbital which is predominantly Cu 3d in character. The energy required for this transfer provides insight into the electronic relationship between the central metal and its ligands.

Some complex molecules exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT), where charge separation in the excited state is stabilized by a conformational twisting of the molecule. acs.org However, for a structurally simple and relatively rigid complex like the square planar [Cu(NH₃)₄]²⁺, this mechanism is not considered a primary pathway for charge transfer. The dominant mechanism remains the direct, photo-induced transfer of electron density from the ammonia ligands to the copper center.

Degree of Covalency in Copper-Ligand Bonding Interactions

The interaction between the central copper ion and the four ammonia ligands is best described as a coordinate covalent bond. reddit.commyschool.ng In this arrangement, the nitrogen atom of each ammonia molecule donates a pair of electrons to the vacant orbitals of the copper(II) ion. brainly.com While the formal representation of the complex is Cu²⁺ coordinated by four neutral NH₃ molecules, this picture is an oversimplification.

| Parameter | Description |

|---|---|

| Bond Type | Coordinate Covalent |

| Electron Donor | Nitrogen atom of Ammonia (NH₃) |

| Electron Acceptor | Copper(II) ion (Cu²⁺) |

| Resulting Character | Polar covalent with significant electron sharing |

Reevaluation of Formal Oxidation States in Highly Covalent Copper Systems

The concept of a formal oxidation state is a foundational tool in chemistry for electron bookkeeping. youtube.com In the [Cu(NH₃)₄]²⁺ complex, copper is assigned a formal oxidation state of +2. However, in systems with significant covalency, the formal oxidation state can diverge considerably from the actual, or physical, charge distribution. quora.com

Due to the substantial electron donation from the four ammonia ligands to the copper center, the real charge on the copper atom is considerably less than +2. This delocalization of electron density is a hallmark of covalent bonding and necessitates a more nuanced view than the simple ionic model suggested by the formal oxidation state. Advanced spectroscopic and computational methods are required to probe this physical charge, which reflects the complex reality of the electronic structure. The dichotomy between the formal and physical oxidation state becomes more pronounced in systems where the metal-ligand bonds are highly covalent. illinois.edu

Electronic Configuration and Physical D-Electron Character

The central copper atom in the [Cu(NH₃)₄]²⁺ complex is formally a Cu²⁺ ion. A neutral copper atom has the electronic configuration [Ar] 4s¹3d¹⁰, an exception to the Aufbau principle that arises from the stability of a completely filled d-subshell. pw.liveyoutube.comyoutube.com To form the Cu²⁺ ion, the atom loses the 4s electron first, followed by one 3d electron, resulting in a formal electronic configuration of [Ar] 3d⁹. youtube.com

This 3d⁹ configuration indicates the presence of a single unpaired electron, or a "hole," in the 3d orbitals, which explains the paramagnetic nature of the complex. In the square planar geometry of [Cu(NH₃)₄]²⁺, the d-orbitals are split in energy, with the unpaired electron residing in the highest energy d(x²-y²) orbital. vedantu.comstackexchange.com

However, due to covalency, the molecular orbital containing this unpaired electron is not a pure copper 3d orbital. It is an antibonding orbital with contributions from both the copper d(x²-y²) orbital and the sigma orbitals of the nitrogen ligands. Consequently, the "hole" is delocalized over the entire complex. This means that the physical d-electron character, or the electron density that can be attributed to the d-orbitals, is slightly greater than nine.

| Aspect | Configuration/State |

|---|---|

| Neutral Cu Atom | [Ar] 4s¹ 3d¹⁰ |

| Formal Cu²⁺ Ion | [Ar] 3d⁹ |

| Hybridization | dsp² |

| Geometry | Square Planar |

| Unpaired Electron Location | Primarily in the d(x²-y²) orbital |

Ligand Field Inversion Phenomena and Ligand Non-Innocence

The concepts of ligand non-innocence and ligand field inversion describe advanced electronic structure scenarios where ligands play a more active role in the redox chemistry of a complex than traditionally assumed.

Ligand Non-Innocence : This term applies to ligands that can exist in multiple, stable redox states. nih.gov Such ligands can be redox-active, making the assignment of a single oxidation state to the central metal ambiguous because it is unclear if an electron resides on the metal or the ligand. nih.govchemistryviews.org

Ligand Field Inversion : This is an extreme electronic condition where the frontier orbitals of the ligands are higher in energy than the d-orbitals of the metal. wikipedia.org This is contrary to the standard ligand field theory model, where metal d-orbitals are destabilized (raised in energy) above the ligand orbitals upon complex formation. This inversion can lead to situations where a complex with a formal high-valent metal is better described as having a lower-valent metal bound to oxidized ligands. illinois.edu

In the context of [Cu(NH₃)₄]²⁺, both of these phenomena are considered non-applicable. The ammonia molecule is a classic example of an "innocent" ligand. It is a simple sigma-donor with a stable, closed-shell electronic structure and does not have easily accessible alternative redox states. nih.gov Its frontier orbitals are significantly lower in energy than the copper d-orbitals. Therefore, the electronic structure of the tetraamminecopper(II) cation is well-described by traditional ligand field theory, without the need to invoke ligand field inversion or non-innocence. The redox activity is centered on the copper atom, and the ligands primarily serve to modulate its properties through the formation of strong, coordinate covalent bonds.

Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Copper Tetrammine Dichloride | [Cu(NH₃)₄]Cl₂ |

| Tetraamminecopper(II) ion | [Cu(NH₃)₄]²⁺ |

| Ammonia | NH₃ |

Comprehensive Spectroscopic Characterization Techniques

Electronic Absorption Spectroscopy (UV-Vis) Studies

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a key technique for investigating the electronic transitions within the d-orbitals of the copper(II) ion and the charge transfer interactions between the metal and its ligands.

The UV-Vis spectrum of the tetraamminecopper(II) complex is characterized by a broad absorption band in the visible region, which is responsible for its deep blue or purple color. docbrown.info This absorption is primarily due to d-d transitions, where an electron is excited from a lower energy d-orbital to a higher energy d-orbital within the copper(II) ion. docbrown.infobch.ro For a Cu(II) ion, which has a d⁹ electron configuration, in a square planar or tetragonally distorted octahedral geometry, these transitions are typically observed in the 550-600 nm range. bch.ro The shape of the complex is square planar, arising from dsp² hybridization. doubtnut.com

In addition to d-d transitions, which are characteristically weak, more intense bands known as charge-transfer (CT) bands can be observed, often in the ultraviolet region. libretexts.orgwikipedia.org In the case of copper(II) tetrammine, a ligand-to-metal charge transfer (LMCT) may occur, where an electron from a ligand-based molecular orbital is excited to a metal-based molecular orbital. libretexts.orglibretexts.org This process results in the transient reduction of the metal center. wikipedia.org LMCT bands are typically more intense than d-d transitions. wikipedia.org For some copper(II) complexes with nitrogen-donating ligands, these LMCT bands can be found at lower wavelengths. researchgate.net

Table 1: Electronic Absorption Data for the Tetraamminecopper(II) Ion

| Transition Type | Approximate Wavelength (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| d-d transition | ~580-650 nm | < 100 |

| LMCT | ~250-300 nm | > 1000 |

The energy of the d-d transitions is directly related to the ligand field strength of the ammonia (B1221849) molecules surrounding the copper(II) ion. scribd.com According to ligand field theory, strong-field ligands cause a larger energy splitting of the d-orbitals (Δo). libretexts.org Ammonia is considered a stronger field ligand than water. libretexts.orgscribd.com This is evident when comparing the UV-Vis spectrum of the tetraamminecopper(II) ion with the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. The hexaaquacopper(II) ion is a pale blue color, absorbing light at a longer wavelength (lower energy) around 800 nm, indicative of a smaller d-orbital splitting. docbrown.info Upon the addition of ammonia and the formation of the tetraamminecopper(II) complex, the color deepens to a dark blue, and the absorption maximum shifts to a shorter wavelength (higher energy), around 650 nm for the diaquatetraamminecopper(II) ion, reflecting the stronger ligand field of ammonia and a larger Δo. docbrown.info This shift to higher energy (shorter wavelength) is a direct consequence of the increased crystal field stabilization energy. scribd.com

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the nature of the metal-ligand bonds within [Cu(NH₃)₄]Cl₂.

The infrared spectrum of copper tetrammine dichloride displays several characteristic absorption bands corresponding to the vibrational modes of the coordinated ammonia ligands. The N-H stretching vibrations are typically observed in the region of 3000-3400 cm⁻¹. uomustansiriyah.edu.iq These frequencies are often lower than those in free ammonia due to the effect of coordination. uomustansiriyah.edu.iq Other important vibrational modes of the ammonia ligand include the degenerate deformation, symmetric deformation, and rocking vibrations. uomustansiriyah.edu.iq

Table 2: Characteristic Infrared Vibrational Frequencies for Coordinated Ammonia in [Cu(NH₃)₄]Cl₂

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching | 3100 - 3400 |

| NH₃ Degenerate Deformation | 1550 - 1650 |

| NH₃ Symmetric Deformation | 1000 - 1370 |

| NH₃ Rocking | 600 - 950 |

Data synthesized from general trends for ammine complexes. uomustansiriyah.edu.iqijses.com

The vibrations involving the copper-nitrogen bond are of particular interest as they provide direct information about the metal-ligand interaction. The Cu-N stretching vibrations are typically found in the far-infrared region of the spectrum, usually below 500 cm⁻¹. nih.gov For tetraamminecopper(II) sulfate (B86663), a similar complex, the Cu-N stretching frequency has been reported around 422 cm⁻¹. researchgate.net The study of these low-frequency modes can be complex but is crucial for understanding the coordination environment of the metal ion. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying complexes with unpaired electrons, such as the d⁹ copper(II) ion in this compound. ibm.com The EPR spectrum provides detailed information about the electronic environment of the copper nucleus and its interaction with the surrounding ligand nuclei. ibm.com

For copper(II) complexes, the EPR spectrum is typically characterized by g-values and hyperfine coupling constants (A). ethz.ch In a tetragonally distorted environment, as is common for copper(II), the g-values are anisotropic, with g∥ > g⊥ > 2.0023, which is characteristic of an unpaired electron in the dx²-y² orbital. ethz.chnih.gov

The hyperfine structure arises from the interaction of the unpaired electron with the copper nucleus (I = 3/2), which splits the signal into four lines. ethz.ch Furthermore, superhyperfine splitting can be observed due to the interaction of the electron with the nitrogen nuclei (I = 1) of the four ammonia ligands. uni-frankfurt.de This superhyperfine structure can provide valuable information about the covalency of the Cu-N bond. uni-frankfurt.de For the copper(II)-tetrammine ion in solution, a nine-line superhyperfine splitting pattern has been observed at low temperatures, corresponding to the interaction with four equivalent nitrogen nuclei. uni-frankfurt.de

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the electronic structure and local coordination environment of the absorbing atom. nih.gov For this compound, XAS at the copper K-edge and L-edge is used to probe the oxidation state and the covalent nature of the copper-ligand bonds. nih.govnih.gov

Cu K-edge: The Cu K-edge spectrum corresponds to the excitation of a 1s core electron. amazonaws.comchemrxiv.org The spectrum of the [Cu(NH₃)₄]²⁺ complex exhibits several characteristic features. aps.orgsemanticscholar.org A weak pre-edge peak, typically around 8979-8981 eV for Cu(II) complexes, is assigned to the formally dipole-forbidden 1s → 3d transition. nih.govchemrxiv.org The main absorption edge, corresponding to the dipole-allowed 1s → 4p transition, is uniquely split into two distinct peaks in many square planar Cu(II) complexes, including copper tetrammine. aps.orgsemanticscholar.org

Theoretical studies have shown that a simple one-electron model is insufficient to describe the K-edge spectrum of [Cu(NH₃)₄]²⁺. aps.orgsemanticscholar.org The final state after photoionization is a quantum mechanical mixture of two configurations: a 3d⁹ configuration (where the core hole is screened by the remaining electrons) and a 3d¹⁰L configuration (where an electron from the ligand transfers to the copper 3d orbital to screen the core hole, leaving a hole, L, on the ligand). aps.org The split absorption line is a direct manifestation of these two final-state channels. aps.org The best theoretical reproduction of the experimental spectrum for copper tetrammine is achieved by considering a superposition of these two configurations, with relative weights of approximately 32% for the 3d⁹ channel and 68% for the 3d¹⁰L channel. aps.org

Cu L₂,₃-edge: The Cu L-edge spectrum involves the excitation of a 2p electron to the 3d orbitals (2p → 3d). nih.gov This transition is dipole-allowed, resulting in a much higher intensity compared to the K-edge pre-edge feature. nih.gov The L-edge spectrum is a direct probe of the unoccupied 3d states. nih.gov The energy of the L-edge is a sensitive indicator of the metal's oxidation state, with higher oxidation states shifting the edge to higher energies. nih.gov For typical Cu(II) complexes, the L₃ edge appears around 931 eV. nih.gov

Table 2: Interpretation of Key Features in Copper XAS Spectra

| Spectrum | Feature | Energy Range (approx.) | Transition | Interpretation |

| K-edge | Pre-edge Peak | 8979 - 8981 eV | 1s → 3d | Probes d-orbital character; intensity reflects p-d mixing and geometry. |

| K-edge | Split Main Edge | 8985 - 9000 eV | 1s → 4p + Shakedown | Reflects two final-state configurations (3d⁹ and 3d¹⁰L); indicates high covalency. |

| L₃-edge | Main Peak | ~931 eV | 2p₃/₂ → 3d | Direct probe of 3d orbital holes; energy is sensitive to oxidation state. |

The features observed in XAS spectra provide a direct measure of covalency and orbital hybridization in this compound. The significant contribution of the 3d¹⁰L configuration required to model the Cu K-edge spectrum is a clear indicator of the highly covalent nature of the Cu-N bonds. aps.org This "shakedown" feature reflects a strong ligand-to-metal charge transfer character, where ligand orbitals are substantially mixed with the metal d-orbitals.

Furthermore, the intensity of the L-edge absorption is directly related to the amount of copper 3d character in the final state molecular orbital. nih.gov As the covalency of the Cu-N bond increases, the 3d orbital character is shared more with the nitrogen ligands, leading to a decrease in the integrated intensity of the L-edge peak. nih.gov This provides a quantitative handle on the covalency of the complex.

The existence of the weak 1s → 3d pre-edge peak at the K-edge is a result of orbital hybridization. amazonaws.com In a perfectly centrosymmetric environment, this transition would be forbidden. However, in the square planar geometry of [Cu(NH₃)₄]²⁺, which lacks an inversion center, the copper 4p orbitals can hybridize (mix) with the 3d orbitals. amazonaws.comchemrxiv.org This mixing imparts some p-character to the d-orbitals, making the 1s → 3d transition weakly allowed and thus observable. amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (for related copper complexes or ligand studies)

Directly obtaining high-resolution NMR spectra of the paramagnetic copper(II) center in this compound is generally not feasible. acs.org The unpaired electron on the Cu(II) ion creates a strong local magnetic field, which leads to very efficient nuclear spin relaxation for nearby nuclei. acs.orgacs.org This rapid relaxation results in extremely broad NMR signals that are often undetectable. acs.org

Consequently, NMR spectroscopy is primarily applied in two ways in the context of such complexes:

Characterization of Ligands: ¹H and ¹⁴N NMR can be used to study the ammine (ammonia) ligands before they are coordinated to the copper center or to identify them in solution if a ligand displacement reaction occurs. westminster.ac.ukneliti.com

Studies of Diamagnetic Analogues: To understand the structural aspects of the ligands in a similar coordination environment without the interference of paramagnetism, researchers often study related diamagnetic complexes, such as those of Zn(II) (d¹⁰) or Cu(I) (d¹⁰). acs.orgnih.gov

While direct NMR of the Cu(II) complex is challenging, specialized NMR experiments can provide indirect information. For instance, studies on other copper(II)-amine complexes in aqueous solution have utilized ¹⁷O NMR of the solvent (water). aip.orgaip.org The paramagnetic Cu(II) center influences the relaxation rates and chemical shifts of the solvent's oxygen nuclei, and the magnitude of this effect can provide information about the proximity and exchange dynamics of water molecules in the outer coordination sphere of the complex. aip.org This approach could, in principle, be used to study the interaction of the [Cu(NH₃)₄]²⁺ cation with its surrounding solvent environment.

Advanced Principles of Copper Ii Coordination Chemistry

Role of Ammine Ligands in Coordination Complexes

Ammine ligands (NH₃) play a crucial role in the field of coordination chemistry, particularly in the formation of stable complexes with transition metal ions like copper(II). Their significance stems from their electronic properties and their ability to form strong coordinate covalent bonds.

Traditionally, ammonia (B1221849) and amine ligands have been considered as pure sigma (σ) donors in coordination chemistry. rsc.orgresearchgate.net This means they are primarily thought to donate a lone pair of electrons from the nitrogen atom directly into an empty orbital of the metal center, forming a strong σ-bond. This interaction is a fundamental aspect of the Lewis acid-base theory, where the ligand acts as a Lewis base and the metal ion as a Lewis acid.

However, recent studies employing advanced computational methods, such as ab initio ligand field theory, have challenged this long-held "σ-only" assumption. rsc.orgresearchgate.net These investigations suggest that ammine ligands also participate in pi (π) interactions with the metal center. This reassessment indicates that ammonia can act as a π-donor, with a strength comparable to that of a chloride ion. rsc.orgresearchgate.net This π-interaction involves the donation of electron density from the N-H bonding orbitals of the ammonia molecule into the d-orbitals of the copper(II) ion. The inclusion of this π-interaction is necessary for a more accurate interpretation of the electronic spectra of copper ammine complexes. rsc.orgresearchgate.netrsc.org

To better understand the role of ammine ligands, it is useful to compare their properties with other polyamine and tetramine (B166960) ligands. Polyamines are organic compounds containing two or more amino groups and can act as chelating agents, forming multiple bonds with a central metal ion.

Studies on mixed-ligand complexes of copper(II) with nucleotides like adenosine (B11128) 5'-monophosphate (AMP) or cytidine (B196190) 5'-monophosphate (CMP) and various polyamines have revealed the formation of stable coordination compounds. nih.gov The stability and structure of these complexes are influenced by factors such as the length of the alkyl chain in the polyamine and whether the ligand is linear or has a tripod-like structure. researchgate.net

Thermodynamic Stability and Formation Constants of Copper(II) Ammine Complexes

The stepwise formation of the copper(II) ammine complexes can be represented by the following equilibria:

[Cu(H₂O)₆]²⁺ + NH₃ ⇌ [Cu(NH₃)(H₂O)₅]²⁺ + H₂O, with stability constant K₁

[Cu(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺ + H₂O, with stability constant K₂

[Cu(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺ + H₂O, with stability constant K₃

[Cu(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + H₂O, with stability constant K₄

Table 1: Logarithm of Stability Constants (log K) for Various Copper(II) Complex Ions

| Ligand | Color of Complex | log K |

| Water | Blue | 0 |

| Chloride | Lime Green | 5.6 |

| Ammonia | Royal Blue | 13.1 |

| EDTA | Sky Blue | 18.8 |

This table illustrates that the tetraamminecopper(II) complex is significantly more stable than the aquo and chloro complexes, but less stable than the EDTA complex. issr.edu.kh

Several factors influence the thermodynamic stability of copper(II) ammine and related complexes:

Nature of the Central Metal Ion: The charge and size of the metal ion are crucial. Higher charge density on the metal ion generally leads to more stable complexes. unacademy.com

Nature of the Ligand: The basicity of the ligand is a key factor. More basic ligands are better electron donors and form more stable complexes. Ammonia is a stronger base than water, which explains the high formation constant of the ammine complex compared to the aquo complex. libretexts.org

The Chelate Effect: This is a significant factor that enhances the stability of complexes with multidentate ligands (ligands that can form more than one bond with the central metal ion) compared to those with monodentate ligands (ligands that form only one bond). libretexts.orgwikipedia.org When a bidentate ligand like ethylenediamine (B42938) replaces two monodentate ammonia ligands, there is a net increase in the number of molecules in the system. This leads to a positive entropy change (increase in disorder), which makes the Gibbs free energy change for the reaction more negative, thus favoring the formation of the chelate complex. chemguide.co.uk

The macrocyclic effect is an extension of the chelate effect and describes the enhanced stability of a complex containing a macrocyclic ligand compared to a complex with a similar open-chain (non-cyclic) ligand. acs.orgacs.org This additional stability is attributed to both thermodynamic and kinetic factors.

Thermodynamically, the pre-organized nature of the macrocyclic ligand reduces the entropic penalty upon coordination, as there is less conformational freedom to be lost compared to a flexible open-chain ligand. acs.org Kinetically, complexes with macrocyclic ligands often exhibit slower dissociation rates. Studies on copper(II) complexes with various tetra-azamacrocycles have demonstrated this enhanced stability. rsc.org For example, the copper(II) complex with the macrocyclic ligand 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam) is significantly more stable than its open-chain analogue. acs.org

Isomerism and Stereochemical Aspects in Copper(II) Tetrammine Dichloride Systems

Isomerism plays a significant role in the chemistry of coordination compounds, leading to molecules with the same chemical formula but different arrangements of atoms. In the context of copper(II) tetrammine dichloride, while the simple [Cu(NH₃)₄]Cl₂ formulation might seem straightforward, the broader system of copper(II) complexes with amine ligands and chloride ions can exhibit various forms of isomerism.

A key feature of many six-coordinate copper(II) complexes is the Jahn-Teller effect . wikipedia.orglibretexts.org This effect describes the geometrical distortion of non-linear molecules in an electronically degenerate state. libretexts.orgresearchgate.net For copper(II), which has a d⁹ electron configuration, the octahedral geometry is unstable and distorts to remove this degeneracy, typically resulting in a tetragonal elongation. wikipedia.orglibretexts.org This means that two axial ligands are further from the copper(II) center than the four equatorial ligands. In the case of a hexacoordinate copper(II) ammine complex, this would lead to two longer and four shorter Cu-N bonds. This distortion is a fundamental aspect of the stereochemistry of copper(II) complexes and has been confirmed by various experimental techniques, including EXAFS studies on solvated copper(II) ions. rsc.org

For a square planar complex like the [Cu(NH₃)₄]²⁺ cation, geometrical (cis-trans) isomerism is not possible as all four ligands are identical. However, if different ligands were present, such as in [Cu(NH₃)₂Cl₂], cis and trans isomers could exist. Optical isomerism is also generally not observed in square planar complexes unless unsymmetrical chelating ligands are involved. learncbse.in The stereochemistry of copper(II) complexes is a rich area of study, with the Jahn-Teller effect being a dominant factor in determining the geometry and relative bond lengths within the coordination sphere. amanote.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has become a primary method for studying transition metal complexes due to its favorable balance of computational cost and accuracy. acs.org It is frequently used to model the properties of copper(II) ammine complexes. cuni.czresearchgate.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of the [Cu(NH₃)₄]²⁺ cation. In these calculations, the positions of the atoms are adjusted until a minimum on the potential energy surface is located. For Cu(II) systems, four-coordinated complexes have been found to be the most stable. cuni.czresearchgate.net

Functionals such as B3LYP and B3PW91 are commonly employed for these optimizations. cuni.czresearchgate.netresearchgate.net The choice of basis set is also crucial, with sets like 6-31+G(d) often used for ligand atoms, while effective core potentials (ECPs) such as LANL2DZ may be used for the copper atom to manage computational expense. cuni.czresearchgate.net Studies on copper(II) complexes show that DFT calculations can accurately predict geometrical structures. rsc.orgbwise.kr The geometry of the [Cu(NH₃)₄]²⁺ ion is typically a distorted square planar arrangement, a consequence of the d⁹ electronic configuration of Cu(II) and the Jahn-Teller effect. reddit.com

Energetic calculations, such as the determination of stabilization energies, can be performed based on the optimized geometries. These calculations help quantify the stability of the complex. For instance, single-point energy calculations with larger basis sets, like B3LYP/6-311++G(2df,2pd), can refine the energy values obtained from the initial optimization. cuni.czresearchgate.net

Table 1: Representative Optimized Geometric Parameters for [Cu(NH₃)₄]²⁺ from DFT Calculations Note: The values below are typical for tetracoordinate Cu(II)-ammine complexes and may vary slightly depending on the specific functional and basis set used in the calculation.

| Parameter | Description | Typical Calculated Value |

| Cu-N Bond Length | The distance between the central copper ion and a coordinating nitrogen atom. | ~2.05 Å researchgate.net |

| N-Cu-N Angle | The angle between two adjacent nitrogen atoms and the central copper ion. | ~90° (in-plane) |

| H-N-H Angle | The bond angle within the ammonia (B1221849) ligand. | ~107° |

DFT is instrumental in analyzing the electronic structure and the nature of the chemical bonds within the [Cu(NH₃)₄]²⁺ complex. The central copper ion has a +2 oxidation state, corresponding to a 3d⁹ electronic configuration. doubtnut.comshaalaa.comdoubtnut.com This open-shell configuration results in the complex being paramagnetic. shaalaa.comdoubtnut.com

The bonding between the copper ion and the four ammonia ligands consists of coordinate covalent bonds, where the lone pair of electrons on each nitrogen atom is donated to the vacant dsp² hybrid orbitals of the Cu(II) ion. shaalaa.commyschool.ng This hybridization leads to a square planar geometry. doubtnut.comshaalaa.com DFT calculations can be used to analyze the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the complex's reactivity and electronic transitions. For Cu(II) complexes with a square planar geometry, the unpaired electron typically resides in the d(x²-y²) orbital. mdpi.com

Understanding the distribution of electron density is key to describing the polarity and reactivity of the complex. Natural Population Analysis (NPA) is a method used within DFT to calculate the charge distribution on the atoms. cuni.czniscpr.res.in

For copper(II) ammine complexes, NPA reveals a significant transfer of electron density from the ligand donor atoms to the central metal ion. niscpr.res.inresearchgate.netsemanticscholar.org The analysis shows that the more polarizable ammonia molecules exhibit a strong donation effect, leading to the formation of robust dative bonds with the copper center. cuni.czresearchgate.net This charge transfer from the neutral ammonia ligands to the positively charged copper ion is a defining characteristic of the coordinate covalent bonds in the complex. niscpr.res.inscribd.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. rsc.orgrsc.org It is particularly effective for predicting the electronic absorption spectra of molecules by calculating vertical excitation energies. researchgate.netresearchgate.net

For copper(II) complexes like copper tetrammine dichloride, TD-DFT can be used to simulate the UV-Vis spectrum. The calculations help in assigning the observed absorption bands to specific electronic transitions. In many copper(II) complexes, the most intense bands in the electronic spectra are attributed to d-d transitions, such as dxz, dyz → dz² or dx²-y², dxy → dz². niscpr.res.insemanticscholar.orgscribd.com TD-DFT calculations, often performed using functionals like B3LYP with basis sets such as LANL2DZ, can predict the energies and oscillator strengths of these transitions. niscpr.res.inresearchgate.netscribd.com

Ab Initio Quantum Chemical Calculations

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results for geometries and frequencies, especially when paired with appropriate basis sets. mdpi.com

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The selection involves a trade-off between accuracy and computational cost. researchgate.net

For copper complexes, several types of basis sets are commonly used:

Pople Style Basis Sets : Sets like 6-31G* or 6-311++G** are popular. The addition of polarization functions (*) and diffuse functions (+) is often necessary for accurate descriptions of bonding and non-covalent interactions. acs.orgresearchgate.netmdpi.com

Effective Core Potentials (ECPs) : For heavy atoms like copper, ECPs such as LANL2DZ are frequently employed. researchgate.net These approximations replace the core electrons with a potential, reducing the number of electrons treated explicitly and thus lowering the computational demand.

Correlation-Consistent Basis Sets : Series like aug-cc-pVTZ represent a systematic way to approach the complete basis set limit, offering high accuracy at a significant computational cost. acs.org

For calculations on copper(I) chloro complexes, it has been shown that the combination of the MP2 method with basis sets containing diffuse functions provides excellent agreement with experimental data. mdpi.com The use of smaller basis sets without diffuse functions, such as 6-31G*, can sometimes yield less reliable results for transition metal complexes. mdpi.com

Table 2: Common Basis Sets Used in Calculations of Copper Complexes

| Basis Set Name | Type | Description | Typical Application |

| LANL2DZ | ECP + Double-Zeta | An effective core potential for Cu, with a double-zeta valence basis set. Good for initial geometry optimizations of large systems. researchgate.net | |

| 6-31G(d) or 6-31G * | Pople Style | A split-valence double-zeta basis set with polarization functions on heavy atoms. A common starting point for DFT calculations. researchgate.net | |

| 6-311++G(d,p) | Pople Style | A split-valence triple-zeta basis set with diffuse functions on all atoms and polarization functions on heavy and hydrogen atoms. Used for more accurate energy and property calculations. researchgate.net | |

| def2-SVPD | Ahlrichs Style | A split-valence basis set with polarization and diffuse functions. Found to be a good balance of speed and accuracy for Cu complexes. acs.org | |

| aug-cc-pVTZ | Dunning Style | An augmented correlation-consistent triple-zeta basis set. A high-level basis set used for benchmark calculations where high accuracy is required. acs.org |

Complete Active Space Self-Consistent Field (CASSCF) Calculations in Ligand Field Theory

The electronic structure of the tetraamminecopper(II) cation, [Cu(NH₃)₄]²⁺, the core of this compound, presents a challenge for single-reference quantum chemical methods due to the open-shell d⁹ configuration of the copper(II) ion. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) approach, are essential for accurately describing the electronic states and potential energy surfaces of such transition metal complexes.

Within the framework of Ligand Field Theory, CASSCF provides a robust method for computing the energies of the ground and excited states that arise from the d-orbital splitting. For a d⁹ system like [Cu(NH₃)₄]²⁺ in a square planar geometry, the d-orbitals are split into different energy levels (b₁g (dₓ²-y²), b₂g (dxy), a₁g (d₂²), and eg (dxz, dyz)). The single unpaired electron resides in the highest energy dₓ²-y² orbital.

A minimal CASSCF calculation, often denoted as CASSCF(9,5), would include the nine d-electrons distributed among the five d-orbitals. This active space allows for the proper description of static correlation and provides a qualitatively correct wavefunction for the ground state and the d-d excited states. More extensive active spaces can be employed to include ligand orbitals with significant covalent mixing or to account for dynamic correlation through subsequent perturbation theory corrections (e.g., CASPT2 or NEVPT2). nih.gov

These calculations are critical for:

Predicting d-d transition energies: CASSCF can compute the energy differences between the ground state and the excited states corresponding to the promotion of an electron from the lower-lying d-orbitals to the singly occupied dₓ²-y² orbital. These calculated energies can be directly compared with experimental electronic absorption spectra.

Characterizing the nature of electronic states: The method provides detailed information about the multiconfigurational nature of the wavefunctions, quantifying the contribution of different electronic configurations to each state.

Understanding Jahn-Teller distortions: While the [Cu(NH₃)₄]²⁺ cation is often described as square planar, it is subject to Jahn-Teller effects. reddit.com CASSCF calculations can map the potential energy surface to explore the energetics of vibrational modes that lift orbital degeneracy and lead to distorted geometries.

While single-reference methods like DFT can be effective, CASSCF provides a more fundamentally rigorous approach for the excited states of copper(II) complexes, avoiding some of the pitfalls associated with spin contamination or the inadequate description of states with significant multireference character. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to interpret the chemical bonding and stability of molecules by transforming the complex many-electron wavefunction into localized, chemically intuitive units such as bonds, lone pairs, and core orbitals. For this compound, NBO analysis of the [Cu(NH₃)₄]²⁺ cation provides quantitative insights into the nature of the copper-ligand bonds and the factors contributing to the complex's stability.

The primary interaction responsible for the formation of the complex is the dative covalent bond between the nitrogen atoms of the ammonia ligands and the central copper(II) ion. NBO analysis quantifies this interaction by examining the delocalization of electron density from the nitrogen lone pair (LP) orbitals to the vacant metal-centered orbitals. This donor-acceptor interaction can be evaluated using second-order perturbation theory within the NBO framework. The stabilization energy, E(2), associated with this delocalization is a direct measure of the bond strength.

Key findings from NBO analysis include:

Charge Transfer: It reveals a significant charge transfer from the four ammonia ligands to the copper center, reducing the formal +2 charge on the metal and confirming the covalent character of the Cu-N bonds.

Hybridization: The analysis provides the hybridization of the copper and nitrogen orbitals involved in bonding. The copper acceptor orbitals are typically composed of a mixture of 3d, 4s, and 4p orbitals, consistent with dsp² hybridization for a square planar geometry. doubtnut.com

Delocalization Energy: The dominant stabilizing interactions are the delocalizations from the nitrogen lone pair orbitals, denoted as LP(N), to the empty valence antibonding orbitals of copper, denoted as LP*(Cu). Studies on related copper-ammine complexes show that ammonia is a strong donor, leading to substantial stabilization energies. cuni.cz The more polarizable nature of the ammonia molecule allows for greater electron donation compared to ligands like water. cuni.cz

The table below illustrates the principal donor-acceptor interactions and their associated stabilization energies as predicted by NBO analysis for a representative Cu-N bond in the [Cu(NH₃)₄]²⁺ cation.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | LP(1) Cu | ~40-50 | N → Cu σ-donation |

| BD(1) Cu-N | BD(1) N-H | ~2-5 | Hyperconjugation |

Note: The E(2) values are representative and can vary based on the level of theory and basis set used in the calculation.

Atoms-in-Molecules (AIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Atoms-in-Molecules (AIM), provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). wikipedia.org By locating critical points in the electron density, AIM can partition a molecule into atomic basins and characterize the nature of the interactions between them. uni-rostock.de For the [Cu(NH₃)₄]²⁺ complex, AIM analysis is used to precisely define the characteristics of the Cu-N coordinate bond.

The analysis focuses on the properties of the electron density at the bond critical point (BCP) located along the path connecting the copper and nitrogen nuclei. Several key topological parameters at the BCP are used to classify the interaction:

Electron Density (ρ(r_bcp)): The magnitude of the electron density at the BCP correlates with the bond order. Higher values indicate a stronger bond.

Laplacian of the Electron Density (∇²ρ(r_bcp)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a concentration of charge, characteristic of a shared-shell or covalent interaction. A positive value (∇²ρ > 0) signifies charge depletion, typical of a closed-shell interaction, such as ionic bonds or van der Waals forces.

Total Energy Density (H(r_bcp)): The total energy density, which is the sum of the kinetic (G(r_bcp)) and potential (V(r_bcp)) energy densities, is also a crucial indicator. A negative value for H(r_bcp) is a definitive sign of covalent character, as it indicates that the potential energy stabilization dominates.

For the Cu-N bond in tetraamminecopper(II), the interaction is classified as a dative or polar covalent bond. AIM analysis typically reveals a small, positive value for the Laplacian (∇²ρ > 0) but a negative value for the total energy density (H < 0). This combination is characteristic of transit or intermediate interactions that have both covalent and electrostatic character, which is expected for a coordinate bond between a transition metal and a ligand.

The following table presents typical AIM parameters for the Cu-N bond in the [Cu(NH₃)₄]²⁺ complex, derived from theoretical calculations.

| Parameter | Value (atomic units) | Interpretation |

|---|---|---|

| ρ(r_bcp) | ~0.08 - 0.12 | Significant electron density, indicating a stable bond. |

| ∇²ρ(r_bcp) | Slightly positive (~ +0.1 to +0.2) | Predominantly closed-shell character with some charge depletion, typical for polar bonds. |

| H(r_bcp) | Slightly negative (~ -0.01 to -0.005) | Indicates a degree of covalent character due to potential energy stabilization. |

Computational Prediction and Validation of Spectroscopic Data

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of coordination compounds like this compound. By modeling the electronic and vibrational structure of the [Cu(NH₃)₄]²⁺ cation, theoretical methods can provide data that directly complements and aids in the assignment of experimental spectra.

Electronic Spectra (UV-Vis): The characteristic deep blue-violet color of the tetraamminecopper(II) complex is due to electronic transitions between d-orbitals. wikipedia.org Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of such complexes. researchgate.net Calculations can predict the absorption maxima (λ_max) and the oscillator strengths of the d-d transitions. For the square planar [Cu(NH₃)₄]²⁺ ion, the main absorption band in the visible region (around 600-620 nm) is typically assigned to transitions from the lower-lying, fully occupied d-orbitals (d_xz, d_yz, d_xy, d_z²) to the singly occupied highest-energy dₓ²-y² orbital. The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional, with hybrid functionals often providing the best agreement with experimental data for Cu(II) complexes. researchgate.net

Vibrational Spectra (IR and Raman): The vibrational frequencies of the [Cu(NH₃)₄]²⁺ complex can be calculated using DFT. After a geometry optimization, a frequency calculation yields the harmonic vibrational modes, which can be visualized to aid in their assignment. These theoretical frequencies can be compared to experimental Infrared (IR) and Raman spectra. Key vibrational modes include the Cu-N stretching and bending modes, as well as the internal vibrations of the ammonia ligands (N-H stretching and bending), which are often shifted upon coordination to the metal. Theoretical calculations are crucial for assigning the low-frequency bands corresponding to the Cu-N stretching vibrations, which are direct probes of the coordinate bond strength. nih.govacs.org

The table below compares typical computational predictions with experimental spectroscopic data for the [Cu(NH₃)₄]²⁺ complex.

| Spectroscopic Property | Computational Prediction | Experimental Value | Reference |

|---|---|---|---|

| Electronic Transition (λ_max) | ~580 - 630 nm | ~610 - 620 nm | researchgate.net |

| Cu-N Symmetric Stretch (Raman) | ~400 - 440 cm⁻¹ | ~430 cm⁻¹ | acs.org |

| NH₃ Rocking Mode (IR) | ~650 - 750 cm⁻¹ | ~700 cm⁻¹ | nih.gov |

Emerging Research Directions and Advanced Applications

Academic Investigations in Coordination Polymer Chemistry

Coordination polymers (CPs) are a class of materials constructed from metal ions linked by organic ligands to form one-, two-, or three-dimensional networks. The copper(II) ion is a popular choice as a metal node in these structures due to its flexible coordination geometry. Academic research is actively exploring the synthesis and properties of copper-based CPs for applications in areas like gas storage, catalysis, and electronics. rsc.orgdigitellinc.commdpi.com

Researchers are designing novel CPs by employing a variety of organic ligands with different flexibilities and functionalities. For instance, studies have shown the synthesis of new copper(II) coordination polymers using mixed ligands, which can lead to diverse structural topologies and properties. mdpi.com The self-assembly process between copper ions and these ligands can result in intricate frameworks, from simple 1D chains to complex 3D structures. rsc.orgmdpi.com The structural characterization of these polymers, often accomplished through single-crystal X-ray diffraction, is crucial for understanding their properties. rsc.orgnih.gov For example, heterometallic coordination polymers incorporating both copper and another metal, like cadmium, have been synthesized, demonstrating complex structures with potential for unique material properties. nih.gov The electronic properties of these materials are also a key area of investigation, with some copper coordination polymers exhibiting semiconducting behavior, making them promising for next-generation electronic devices. digitellinc.com

Application in Materials Science Research (e.g., as a burn-rate modifier in propellants in an academic context)

In the field of materials science, copper compounds are investigated for their catalytic properties, particularly as burn-rate modifiers in solid propellants. The consistent and controlled combustion of a propellant is critical for rocket motor performance, and catalysts, or ballistic modifiers, are added to the propellant formulation to achieve the desired burning rate.

Academic studies have shown that various copper-containing compounds can significantly influence the thermal decomposition and combustion characteristics of propellants. nih.govresearchgate.net For instance, energetic metal-organic frameworks (EMOFs) based on copper have been synthesized and studied as high-efficiency burn-rate catalysts. nih.gov These materials can accelerate the burning rate of double-base propellants. nih.gov Research has also explored the synthesis of nano-catalysts, such as copper-cobalt oxides, which have demonstrated a significant effect on the combustion of composite solid propellants. researchgate.net Computational studies are also being employed to understand the fundamental mechanisms by which copper-based modifiers act during combustion, providing insights that can guide the design of more effective catalysts. rsc.org The catalytic effect is often attributed to the ability of the copper compound to influence the decomposition of the oxidizer, a key component of the propellant.

An example of a copper complex investigated for this purpose is tetrakis-(4-amino-1,2,4-triazole) copper perchlorate (TACP). Research has shown that TACP can act as an energetic ballistic modifier, and when combined with other compounds, it can lead to propellants with exceptionally high burning rates. researchgate.net

| Type of Copper-Based Modifier | Propellant Type | Observed Effect |

| Copper Salts of 5-phenyltetrazole | Composite Propellant | Increased burning rate |

| Copper Salts of 3-nitro-1,2,4-triazol-5-one (NTO) | AP-CMDB Propellant | Increased burning rate at lower pressures |

| Tetrakis-(4-amino-1,2,4-triazole) copper perchlorate (TACP) | AP-HTPB Propellant | Super burning rates when combined with other modifiers researchgate.net |

| Cu-Co-O Nano-catalysts | HTPB/AP-based Composite Solid Propellants | Significant catalytic effect on decomposition researchgate.net |

Research in Radiopharmaceutical Chemistry of Copper Isotopes

The field of nuclear medicine is increasingly utilizing radiometals for both diagnostic imaging and targeted therapy. nih.govopenmedscience.comacs.org Copper has several radioisotopes with properties that make them suitable for these applications, leading to significant research into the radiopharmaceutical chemistry of copper complexes. researchgate.net

There are several medically relevant copper isotopes, each with unique decay characteristics that determine their suitability for specific applications, such as Positron Emission Tomography (PET) imaging or targeted radiotherapy. acs.orgresearchgate.net

| Isotope | Half-life | Decay Mode(s) | Primary Application |

| Copper-60 (⁶⁰Cu) | 9.76 min | β+ | PET Imaging researchgate.net |

| Copper-61 (⁶¹Cu) | 3.33 h | β+ | PET Imaging openmedscience.com |

| Copper-62 (⁶²Cu) | 9.7 min | β+ | PET Imaging nih.gov |

| Copper-64 (⁶⁴Cu) | 12.7 h | β+, β-, EC | PET Imaging, Radiotherapy nih.govopenmedscience.comnih.gov |

| Copper-67 (⁶⁷Cu) | 61.83 h | β- | Radiotherapy openmedscience.com |

Copper-64 (⁶⁴Cu) is a particularly versatile isotope due to its dual decay modes, making it suitable for both PET imaging and therapy (an approach known as "theranostics"). openmedscience.comacs.org For ⁶⁴Cu to be used effectively and safely in vivo, it must be held within a highly stable complex. semanticscholar.org This is achieved by attaching the ⁶⁴Cu ion to a chelating ligand, which is a molecule designed to bind tightly to the metal ion.

A significant area of academic research is the design and synthesis of new ligands, or chelators, that can form stable complexes with ⁶⁴Cu. nih.govchemrxiv.org The stability of the ⁶⁴Cu-ligand complex is critical to prevent the release of the radioactive copper ion in the body, which could lead to off-target radiation exposure. Researchers evaluate the stability of these complexes under various conditions, including in human serum. nih.govchemrxiv.org

Several classes of ligands have been investigated for ⁶⁴Cu chelation, including those based on macrocyclic structures like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). openmedscience.comnih.gov Modifications to these basic structures are constantly being explored to improve radiolabeling efficiency and in vivo stability. nih.govnih.gov For example, cross-bridged macrocycles have been shown to possess high kinetic inertness, though they may require more stringent labeling conditions. nih.gov The goal is to develop chelators that allow for rapid and efficient radiolabeling with ⁶⁴Cu under mild conditions while ensuring the resulting complex remains intact in the biological environment. nih.govchemrxiv.org

Beyond the design of new chelators, fundamental radiochemical studies are essential to understand the behavior of copper complexes. This research encompasses the production of copper radioisotopes, the development of efficient radiolabeling techniques, and the in vivo evaluation of new copper radiopharmaceuticals. nih.govresearchgate.net

The production of copper isotopes, such as ⁶⁴Cu and ⁶⁷Cu, is an area of active research, with efforts focused on developing new and more efficient production routes using cyclotrons or nuclear reactors. acs.orgresearchgate.net For instance, ⁶⁴Cu is commonly produced via the ⁶⁴Ni(p,n)⁶⁴Cu nuclear reaction on a biomedical cyclotron. nih.gov

Once produced, the radiolabeling process, which involves incorporating the copper radioisotope into the chelator-biomolecule conjugate, is optimized. cuni.cz Studies investigate the kinetics and efficiency of this process under various conditions. Furthermore, the stability of the resulting radiolabeled copper complexes is rigorously tested. Competition assays and challenges with other metal ions or strong chelating agents like EDTA are performed to assess the robustness of the complexes. nih.govnih.gov These fundamental studies are crucial for the development of reliable and effective copper-based radiopharmaceuticals for clinical applications. nih.gov

Advanced Synthetic Methodologies for Novel Copper(II) Coordination Compounds and Derivatives

The development of new synthetic methods is fundamental to advancing the chemistry of copper(II) coordination compounds. Researchers are continuously exploring novel synthetic routes to create complexes with unique structures, properties, and functionalities.

One approach involves the self-assembly of copper(II) salts with carefully designed organic ligands. This method has been used to synthesize a variety of new mononuclear and polynuclear copper(II) complexes. mdpi.comresearchgate.net For example, new dinuclear copper(II) complexes with bridging acetate ligands have been synthesized and characterized, showing interesting magnetic properties. mdpi.com The choice of solvent, temperature, and counter-ions can significantly influence the final structure of the coordination compound. mdpi.com